Biochemical Potency Differential: SHP2 IN-1 IC50 Versus SHP099 and IACS-13909
SHP2 IN-1 exhibits an IC50 of 3 nM against SHP2 in cell-free biochemical assays, representing a 23.7-fold greater apparent potency than SHP099 (IC50 = 71 nM) and a 5.2-fold greater potency than IACS-13909 (IC50 = 15.7 nM) [1]. Caution: These values are derived from separate studies using potentially distinct assay conditions; head-to-head comparison under identical conditions is not available in the public domain.
| Evidence Dimension | SHP2 inhibition (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | SHP099: 71 nM; IACS-13909: 15.7 nM |
| Quantified Difference | 23.7-fold vs SHP099; 5.2-fold vs IACS-13909 |
| Conditions | Cell-free biochemical assay; cross-study comparison; identical assay conditions not confirmed |
Why This Matters
The 3 nM biochemical IC50 positions SHP2 IN-1 among the most potent SHP2 allosteric inhibitors reported in the patent literature, potentially enabling lower working concentrations in cell-free biochemical studies and reduced compound consumption.
- [1] Adooq Bioscience. SHP2 IN-1 Datasheet. Catalog No. A19099 (IC50 = 3 nM). View Source
